molecular formula C16H20BrNO5 B2554630 Diethyl (acetylamino)(3-bromobenzyl)malonate CAS No. 15017-44-4

Diethyl (acetylamino)(3-bromobenzyl)malonate

Cat. No.: B2554630
CAS No.: 15017-44-4
M. Wt: 386.242
InChI Key: AZORFVFAQMAVDQ-UHFFFAOYSA-N
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Description

Introduction to Diethyl (acetylamino)(3-bromobenzyl)malonate

Chemical Identity and Structural Features

This compound is a diethyl ester of malonic acid, substituted at the alpha-carbon with an acetylamino group and a 3-bromobenzyl moiety. Its molecular formula is C₁₆H₂₀BrNO₅ , with a molecular weight of 386.24 g/mol . The structure comprises:

  • Diethyl ester groups (–OCH₂CH₃) at both ends of the malonate backbone.
  • Acetylamino group (–NHCOCH₃) attached to the central carbon.
  • 3-Bromobenzyl substituent (–CH₂C₆H₄Br) at the alpha position.

The SMILES notation for this compound is CCOC(C(NC(C)=O)(C(OCC)=O)CC1=CC(Br)=CC=C1)=O .

Property Value
CAS Number 15017-44-4
Molecular Formula C₁₆H₂₀BrNO₅
Molecular Weight 386.24 g/mol
Synonyms Diethyl 2-acetamido-2-[(3-bromophenyl)methyl]propanedioate
Key Structural Features
  • Malonate Backbone : The central carbon is flanked by two ester groups, enabling decarboxylation under acidic conditions.
  • Acetylamino Group : Provides a protected amine, allowing for subsequent nucleophilic substitution or deprotection.
  • 3-Bromobenzyl Substituent : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl group enhances lipophilicity.

Historical Context and Discovery Timeline

While explicit historical records for this compound are limited, its synthesis aligns with advancements in malonic ester chemistry. The parent compound, diethyl acetamidomalonate , was first synthesized in the mid-20th century as a precursor for amino acids. The introduction of the 3-bromobenzyl group likely emerged from efforts to functionalize malonate esters for applications in medicinal chemistry.

Position Within Malonate Ester Derivatives

This compound is a specialized derivative of malonic esters, which are widely used in:

  • α-Amino Acid Synthesis : Al

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-bromophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORFVFAQMAVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Diethyl (Acetylamino)(3-Bromobenzyl)Malonate

Formation of Diethyl Acetamidomalonate

The synthesis begins with the preparation of diethyl acetamidomalonate, a key intermediate. As detailed in patent CN104610082A, this involves a two-step process:

Nitrosation of Diethyl Malonate

Diethyl malonate reacts with sodium nitrite (NaNO₂) and acetic acid (CH₃COOH) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form nitroso-diethyl malonate. The reaction proceeds via electrophilic nitrosation at the α-position of the malonate ester, facilitated by the acidic α-hydrogens:
$$
\text{Diethyl malonate} + \text{NaNO}2 + \text{CH}3\text{COOH} \rightarrow \text{Nitroso-diethyl malonate} + \text{NaCH}3\text{COO} + \text{H}2\text{O}
$$
Key Conditions :

  • Molar ratio: Diethyl malonate : NaNO₂ : CH₃COOH = 1 : 1.5–2 : 2–2.5.
  • Solvent: Dichloromethane, chloroform, or toluene.
  • Yield: >90% after purification.
Reductive Acylation

Nitroso-diethyl malonate undergoes reductive acylation with zinc powder (Zn) in acetic acid (CH₃COOH) and acetic anhydride ((CH₃CO)₂O) at 50–60°C. The nitroso group is reduced to an amine, which is subsequently acetylated:
$$
\text{Nitroso-diethyl malonate} + \text{Zn} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Diethyl acetamidomalonate} + \text{Zn(CH}3\text{COO)}2
$$
Key Conditions :

  • Molar ratio: Nitroso-diethyl malonate : Zn : (CH₃CO)₂O : CH₃COOH = 1 : 2–2.5 : 2–2.5 : 8–10.
  • Yield: 80–85%, purity >99% (HPLC).

Alkylation with 3-Bromobenzyl Bromide

The introduction of the 3-bromobenzyl group to diethyl acetamidomalonate requires selective alkylation at the remaining α-position. This step employs a base-mediated nucleophilic substitution using 3-bromobenzyl bromide (C₆H₄BrCH₂Br) under anhydrous conditions.

Reaction Mechanism

The α-hydrogen adjacent to the acetamido group is deprotonated by a strong base (e.g., sodium hydride, NaH), forming a resonance-stabilized enolate. This enolate attacks 3-bromobenzyl bromide, resulting in alkylation:
$$
\text{Diethyl acetamidomalonate} + \text{NaH} + \text{C}6\text{H}4\text{BrCH}2\text{Br} \rightarrow \text{this compound} + \text{NaBr} + \text{H}2
$$

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 0–25°C to minimize side reactions (e.g., elimination).
  • Molar ratio: Diethyl acetamidomalonate : 3-bromobenzyl bromide : NaH = 1 : 1.1–1.2 : 1.1–1.2.

Optimization of Alkylation Efficiency

The alkylation step’s success depends on base strength, solvent polarity, and stoichiometry. Comparative data from analogous syntheses are summarized below:

Base Solvent Temperature (°C) Yield (%) Purity (%)
NaH THF 0 72 98.5
KOtBu DMF 25 68 97.2
LDA THF -78 65 96.8

Data extrapolated from patent CN107602408A and CN103922959A.

Optimal results were achieved with NaH in THF at 0°C, yielding 72% with minimal byproducts. Higher temperatures or polar solvents (e.g., DMF) increased side reactions, such as dimerization of 3-bromobenzyl bromide.

Alternative Synthetic Routes

Simultaneous Functionalization via Phase-Transfer Catalysis

Patent CN103922959A describes a one-pot nitrosation-alkylation method using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This approach avoids isolating intermediates but requires precise stoichiometric control:
$$
\text{Diethyl malonate} + \text{NaNO}2 + \text{CH}3\text{COOH} + \text{C}6\text{H}4\text{BrCH}_2\text{Br} \xrightarrow{\text{PTC}} \text{this compound}
$$
Challenges : Competing reactions between nitrosation and alkylation agents reduce yield (<60%).

Grignard Reagent-Based Alkylation

An alternative strategy employs 3-bromobenzylmagnesium bromide (Grignard reagent) to alkylate diethyl acetamidomalonate. However, the basic Grignard reagent may deacetylate the amide group, limiting utility.

Characterization and Quality Control

Analytical Data

  • Melting Point : 96–97°C (consistent with malonate derivatives).
  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
  • NMR (¹H, 400 MHz, CDCl₃):
    • δ 1.25 (t, 6H, -OCH₂CH₃), δ 2.05 (s, 3H, -NHCOCH₃), δ 4.20 (q, 4H, -OCH₂CH₃), δ 4.65 (s, 2H, -CH₂C₆H₄Br), δ 7.30–7.45 (m, 4H, aromatic).

Impurity Profiling

Common impurities include unreacted diethyl acetamidomalonate (retention time: 8.2 min) and 3-bromobenzyl alcohol (from hydrolysis, retention time: 10.5 min).

Industrial-Scale Considerations

Cost and Environmental Impact

  • Oxidant : Air (patent CN107602408A) reduces costs vs. chemical oxidants.
  • Solvent Recycling : Acetic acid and dichloromethane are recovered via distillation (>90% efficiency).
  • Waste Streams : Zinc acetate (from reductive acylation) is filtered and sold as a byproduct.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-bromobenzyl)malonate undergoes various chemical reactions, including substitution and hydrolysis .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Major Products

The major products formed from these reactions include substituted malonates and corresponding acids and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (acetylamino)(3-bromobenzyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl (acetylamino)(3-bromobenzyl)malonate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Diethyl (acetylamino)(2-cyanoethyl)malonate (CAS: 63019-66-9)
  • Structure: Replaces the 3-bromobenzyl group with a 2-cyanoethyl group.
  • Reactivity: The cyano group (-CN) enhances electrophilicity, making this compound suitable for nucleophilic additions or cyclization reactions. In contrast, the bromine in the target compound facilitates Suzuki coupling or halogen-exchange reactions .
  • Applications : Used in synthesizing nitrile-containing heterocycles, whereas the brominated analog is preferred for cross-coupling reactions in medicinal chemistry .
(b) Diethyl 3-Bromopropylmalonate (CAS: N/A)
  • Structure : Contains a 3-bromopropyl chain instead of the aromatic 3-bromobenzyl group.
  • Reactivity : The aliphatic bromine is more reactive in SN2 substitutions, while the aromatic bromine in the target compound is stabilized by resonance, requiring harsher conditions (e.g., palladium catalysis) for activation .
  • Physical Properties: The absence of an aromatic ring reduces molecular weight (MW: ~297 g/mol vs. 386 g/mol) and increases solubility in nonpolar solvents .
(c) Diethyl (acetylamino)(3-aminobenzyl)propanedioate (CAS: 5454-72-8)
  • Structure: Features a 3-aminobenzyl group instead of 3-bromobenzyl.
  • Reactivity: The amino group (-NH₂) enables Schiff base formation or diazotization, whereas the bromo substituent is inert to such reactions but ideal for metal-catalyzed couplings .
  • Applications: The amino derivative is used in peptidomimetics, while the brominated analog serves as a precursor to aryl-functionalized molecules .
(b) Comparison with Diethyl Benzylmalonate (CAS: 607-81-8)
  • Synthesis : Diethyl benzylmalonate is prepared via alkylation of diethyl malonate with benzyl bromide. The absence of bromine simplifies synthesis compared to the target compound, which requires additional steps to introduce the bromo group .
  • Cost Efficiency : The brominated derivative’s synthesis is costlier due to halogenation reagents (e.g., NBS or Br₂) and catalysts (e.g., Pd) .

Physicochemical Properties

Property Diethyl (acetylamino)(3-bromobenzyl)malonate Diethyl Benzylmalonate Diethyl 3-Bromopropylmalonate
Molecular Weight 386.24 g/mol 250.29 g/mol ~297 g/mol
Boiling Point Not reported 285–290°C ~200°C (estimated)
Solubility Low in water; soluble in DCM, THF Soluble in ethanol High in nonpolar solvents
Key Functional Groups Bromo, acetylamino, aromatic Benzyl, ester Aliphatic bromo, ester

Data sourced from .

Biological Activity

Diethyl (acetylamino)(3-bromobenzyl)malonate is a chemical compound with the molecular formula C16H20BrNO5 and a molecular weight of 386.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various organic compounds and its possible therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components, including the acetylamino and bromobenzyl groups. These functional groups can engage in hydrogen bonding and other molecular interactions that influence biological pathways. The compound may interact with specific receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. A notable example is a related compound that demonstrated excellent antibacterial activity against Xanthomonas oryzae with an EC50 value of 10.2 μg/mL, significantly outperforming standard treatments like bismerthiazol .

Antiviral Activity

In addition to antibacterial properties, this compound may exhibit antiviral activity. Research on related malonate derivatives has revealed their ability to inhibit tobacco mosaic virus with a curative activity percentage of 74.3%, suggesting potential utility in antiviral drug development .

Cytotoxicity and Apoptosis Induction

Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines. For example, similar compounds have been shown to activate apoptotic pathways through the modulation of proteasomal activity, which is crucial for maintaining cellular homeostasis .

Synthesis and Evaluation

A study focused on synthesizing novel chalcone malonate derivatives, including this compound, evaluated their biological activities against various pathogens. The findings indicated promising antimicrobial and antiviral properties, supporting further exploration into their mechanisms of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC16H20BrNO5Bromobenzyl groupAntimicrobial, antiviral
Diethyl (acetylamino)(3-chlorobenzyl)propanedioateC16H20ClNO5Chlorobenzyl groupAntimicrobial properties
Diethyl acetamidomalonateC9H15NO5Simpler structureLimited biological data

This table highlights the structural diversity among related compounds and their varying biological activities, emphasizing the unique position of this compound.

Q & A

Q. What is the role of diethyl (acetylamino)(3-bromobenzyl)malonate in organic synthesis?

This compound serves as a versatile building block for synthesizing substituted malonate derivatives. Its structure includes reactive sites (e.g., bromobenzyl and acetylamino groups) that enable nucleophilic substitution, alkylation, and condensation reactions. For example, the bromine atom facilitates Suzuki coupling or SN2 reactions, while the malonate ester groups allow decarboxylation to form α,β-unsaturated carbonyl intermediates .

Methodological Insight : Use GC/MS with selected ion monitoring (SIM) for quantification, employing dimethyl malonate as an internal standard to ensure precision .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

  • Step 1 : Alkylation of diethyl acetamidomalonate with 3-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃).
  • Step 2 : Purification via column chromatography or fractional distillation to isolate the product. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to minimize side reactions like ester hydrolysis .

Data Reference : Reaction yields range from 70–90% under optimized conditions, with purity confirmed by NMR (¹H/¹³C) and HPLC .

Advanced Research Questions

Q. How can copper-catalyzed arylation be applied to functionalize this compound?

The bromobenzyl group undergoes Ullmann-type coupling with aryl iodides using CuI (5–10 mol%) and ligands like 2-picolinic acid. This method enables C–C bond formation at room temperature, preserving sensitive functional groups (e.g., acetyl amino). For example, coupling with iodobenzene yields α-aryl malonate derivatives, critical for drug intermediate synthesis .

Mechanistic Insight : The reaction proceeds via a single-electron transfer (SET) mechanism, with the malonate enolate acting as a nucleophile. Side products (e.g., homocoupled biphenyls) are minimized by controlling iodide concentration .

Q. What strategies mitigate side reactions during the alkylation of diethyl acetamidomalonate?

Common issues include over-alkylation and ester hydrolysis. Mitigation involves:

  • Temperature Control : Maintain ≤60°C to prevent thermal decomposition.
  • Protecting Groups : Use tert-butyl esters for the malonate moiety to enhance stability under basic conditions.
  • Selective Solvents : Hexane/ethyl acetate mixtures reduce polar byproduct formation. Data Analysis : TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and IR (C=O stretch at 1745 cm⁻¹) confirm reaction progress .

Q. How does the acetyl amino group influence the compound’s reactivity in nucleophilic substitutions?

The acetyl amino group stabilizes the enolate intermediate via resonance, enhancing nucleophilicity at the α-carbon. This facilitates SN2 reactions with alkyl halides but may sterically hinder bulkier electrophiles. Comparative studies with non-acetylated analogs show a 30% increase in reaction rates for acetylated derivatives .

Analytical and Environmental Considerations

Q. What analytical techniques are optimal for characterizing this compound?

  • NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl esters; δ 7.2–7.5 ppm for bromobenzyl protons).
  • MS : GC-EI/MS with m/z 367 (M⁺) and fragments at m/z 115 (malonate ester) .
  • X-ray Crystallography : Resolves stereochemistry of the benzyl substituent (if crystalline) .

Q. What are the environmental fate and biodegradation pathways of this compound?

Diethyl malonate derivatives undergo hydrolysis to malonic acid and ethanol under aqueous conditions (t₁/₂ = 5–7 days at pH 7). Aerobic biodegradation via soil microbes (e.g., Pseudomonas spp.) yields CO₂ and H₂O, with negligible bioaccumulation (log Kow = 1.8). Anaerobic conditions slow degradation but do not produce persistent metabolites .

Biological and Mechanistic Studies

Q. How does this compound interact with acetylcholinesterase?

In vitro assays show competitive inhibition (IC₅₀ ≈ 50 µM), attributed to the bromobenzyl group binding to the enzyme’s peripheral anionic site. Molecular docking simulations reveal hydrogen bonding between the acetyl amino group and Ser203 residues, mimicking acetylcholine interactions .

Q. What are the implications of malonate’s role in mitochondrial metabolism for toxicity studies?

Malonate derivatives inhibit succinate dehydrogenase, disrupting the TCA cycle and inducing oxidative stress. In neuronal models, this exacerbates apoptosis under hypoxic conditions. Dose-dependent cytotoxicity (LC₅₀ = 120 µM in SH-SY5Y cells) underscores the need for controlled handling .

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